![molecular formula C12H21Cl2N3O B6205886 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride CAS No. 2703779-47-7](/img/no-structure.png)

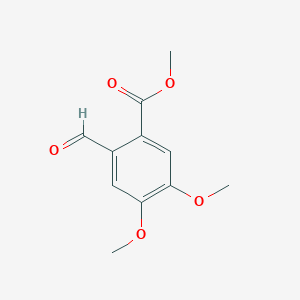

4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride, commonly referred to as 4-PPD, is a synthetic compound that has been used in a variety of scientific research applications. It has become a useful and important tool for scientists in the fields of biochemistry and physiology due to its unique properties, mechanism of action, and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

4-PPD has been used in a variety of scientific research applications, most notably in the fields of biochemistry and physiology. It has been used to study the effects of various compounds on cell signaling pathways, as well as to investigate the biochemical and physiological effects of drugs. Additionally, 4-PPD has been used to study the effects of various compounds on the immune system, as well as to study the effects of various hormones on the body.

Mecanismo De Acción

4-PPD acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the action of COX, 4-PPD is able to reduce the production of these mediators, thus reducing inflammation and pain. Additionally, 4-PPD has been found to act as an agonist of the G-protein coupled receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-PPD are largely dependent on its mechanism of action. Inhibition of COX can lead to a reduction in inflammation and pain, while activation of PPAR-γ can lead to an increase in glucose and lipid metabolism. Additionally, 4-PPD has been found to have anti-cancer effects, as well as to increase the production of antioxidants, which can help protect the body from oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-PPD has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a relatively low cost compared to other compounds. Additionally, 4-PPD is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in lab experiments. For example, 4-PPD can be toxic in high concentrations, and it can be difficult to accurately measure its concentration in a solution. Additionally, 4-PPD can interact with other compounds, which may affect the results of experiments.

Direcciones Futuras

The potential future directions for 4-PPD research are numerous. Further research could focus on its effects on other cell signaling pathways, as well as its effects on other physiological processes. Additionally, 4-PPD could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. Finally, further research could focus on the development of new synthesis methods as well as the development of new derivatives of 4-PPD with improved properties.

Métodos De Síntesis

The synthesis of 4-PPD involves the reaction of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl chloride with piperidine in the presence of a base, such as potassium carbonate. The reaction is typically conducted in an organic solvent, such as dichloromethane, and is usually heated to a temperature of around 70°C. The reaction is generally complete within two hours and yields 4-PPD as a white crystalline solid.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride' involves the synthesis of the pyrano[4,3-c]pyrazole ring system followed by the coupling of the piperidine moiety to the pyrano[4,3-c]pyrazole ring system. The final step involves the formation of the dihydrochloride salt of the compound.", "Starting Materials": [ "2,4-dichloro-3-nitropyridine", "ethyl acetoacetate", "hydrazine hydrate", "methyl iodide", "piperidine", "sodium methoxide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dichloro-3-nitropyridin-5-yl)acetic acid by reacting 2,4-dichloro-3-nitropyridine with ethyl acetoacetate in the presence of sodium methoxide.", "Step 2: Reduction of 2-(2,4-dichloro-3-nitropyridin-5-yl)acetic acid with sodium borohydride to obtain 2-(2,4-dichloro-3-aminopyridin-5-yl)acetic acid.", "Step 3: Cyclization of 2-(2,4-dichloro-3-aminopyridin-5-yl)acetic acid with hydrazine hydrate to obtain 4-(2,4-dichloro-3-pyridinyl)-1H-pyrazole-3-carboxylic acid hydrazide.", "Step 4: Methylation of 4-(2,4-dichloro-3-pyridinyl)-1H-pyrazole-3-carboxylic acid hydrazide with methyl iodide to obtain 4-(2,4-dichloro-3-pyridinyl)-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide.", "Step 5: Cyclization of 4-(2,4-dichloro-3-pyridinyl)-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide with ethyl acetoacetate in the presence of sodium methoxide to obtain 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}but-3-en-2-one.", "Step 6: Reduction of 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}but-3-en-2-one with sodium borohydride to obtain 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}butan-3-ol.", "Step 7: Coupling of 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}butan-3-ol with piperidine in the presence of hydrochloric acid to obtain 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine.", "Step 8: Formation of the dihydrochloride salt of 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine by reacting the compound with hydrochloric acid." ] } | |

| 2703779-47-7 | |

Fórmula molecular |

C12H21Cl2N3O |

Peso molecular |

294.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.